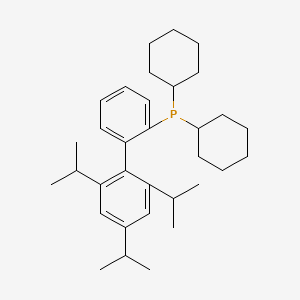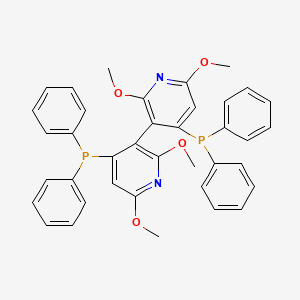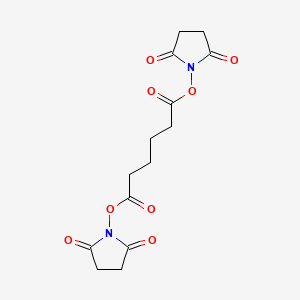
Di(N-succinimidyl) adipate
描述
播散性浅表性光化性毛孔角化症 (DSAP) 是一种慢性皮肤病,其特征是在皮肤暴露于阳光的部位出现多个小的鳞状斑块。 它是一种遗传性角化障碍,会导致离散的干燥斑块,主要出现在手臂和腿部 .
作用机制
DSAP 的确切机制尚不清楚,但据信是由表皮角质细胞异常增殖引起的。 这种疾病与多种病因有关,包括紫外线照射、炎症状态、免疫抑制、恶性肿瘤、反复轻微摩擦性损伤和遗传因素 . 局部他汀类药物,如洛伐他汀,可能通过抑制甲羟戊酸途径中的 β-羟基-β-甲基戊二酰辅酶 A (HMG-CoA) 还原酶来发挥治疗作用,从而阻断有毒中间代谢物的积累,并减少过度活跃的局部免疫反应 .
生化分析
Biochemical Properties
Di(N-succinimidyl) adipate plays a crucial role in biochemical reactions by facilitating the formation of stable amide bonds between biomolecules. It interacts with primary amines present in proteins, peptides, and other amine-containing molecules. The NHS ester groups in this compound react with these amines to form covalent bonds, resulting in the conjugation of the biomolecules . This crosslinking capability is particularly useful in applications such as protein labeling, immobilization, and the synthesis of bioconjugates .
Cellular Effects
This compound influences various cellular processes by modifying proteins and other biomolecules within cells. It can affect cell signaling pathways, gene expression, and cellular metabolism by altering the structure and function of proteins . For example, the conjugation of this compound to proteins can impact their activity, localization, and interactions with other cellular components . These modifications can lead to changes in cellular behavior, including proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of covalent bonds between its NHS ester groups and primary amines in biomolecules. This reaction results in the formation of stable amide bonds, which link the biomolecules together . This compound can also act as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are used to selectively degrade target proteins by exploiting the ubiquitin-proteasome system . This mechanism allows for precise control over protein function and degradation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable when stored at -20°C, but it can degrade over time if exposed to moisture or high temperatures . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in protein activity and gene expression . These temporal effects are important considerations for experimental design and data interpretation.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound can effectively label and conjugate biomolecules without causing significant toxicity . At high doses, it may exhibit toxic or adverse effects, including cellular damage and inflammation . Threshold effects have been observed, where the impact of this compound on cellular function becomes more pronounced at higher concentrations . These dosage-dependent effects are critical for determining safe and effective usage in research applications.
Metabolic Pathways
This compound is involved in metabolic pathways that include the formation of amide bonds with primary amines in biomolecules . The compound interacts with enzymes and cofactors that facilitate these reactions, influencing metabolic flux and metabolite levels . For example, this compound can modify enzymes involved in metabolic pathways, altering their activity and regulation . These interactions can have downstream effects on cellular metabolism and overall biochemical processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions help localize this compound to specific cellular compartments, where it can exert its effects . The distribution of this compound within cells is influenced by factors such as its solubility and affinity for different biomolecules . Understanding these transport and distribution mechanisms is essential for optimizing its use in biochemical research.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function . The compound can be directed to particular cellular compartments through targeting signals or post-translational modifications . For instance, this compound may localize to the cytoplasm, nucleus, or other organelles, depending on the context of its use . These localization patterns are important for understanding how this compound interacts with cellular components and influences cellular processes.
准备方法
DSAP 不是一种化学化合物,因此它没有合成路线或工业生产方法。 相反,它是一种由甲羟戊酸途径基因(如 MVD、MVK、FDPS、PMVK 和 SART3)突变引起的遗传性疾病 .
化学反应分析
由于 DSAP 是一种疾病,它不会发生化学反应。 DSAP 的治疗涉及各种局部疗法,包括双氯芬酸、英格诺美布酸、维生素 D 类似物、5-氟尿嘧啶、咪喹莫特、光动力疗法、维 A 酸类药物、冷冻疗法和激光疗法 .
科学研究应用
DSAP 的研究主要集中在了解其病理生理学和开发有效的治疗方法。最近的研究探索了使用局部他汀类药物联合胆固醇作为治疗 DSAP 的一种有前途的方法。 这些疗法已显示出与传统疗法相比,具有可耐受的副作用特征,并具有临床改善 .
相似化合物的比较
DSAP 是毛孔角化症的几种类型之一,毛孔角化症是一组获得性或遗传性皮肤病,其特征是具有角化性边缘的线状或环状斑块。毛孔角化症的其他类型包括:
- 弥漫性毛孔角化症 (PM)
- 掌跖播散性毛孔角化症 (PPPD)
- 线状毛孔角化症
- 点状毛孔角化症
- 汗腺毛孔角化症和真皮导管痣
每种类型的毛孔角化症都有不同的临床特征,可能需要不同的治疗方法。 DSAP 的独特之处在于它出现在暴露于阳光的部位,并且与甲羟戊酸途径的基因突变有关 .
属性
IUPAC Name |
bis(2,5-dioxopyrrolidin-1-yl) hexanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O8/c17-9-5-6-10(18)15(9)23-13(21)3-1-2-4-14(22)24-16-11(19)7-8-12(16)20/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZXZDMVRZJZST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCC(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00459630 | |
| Record name | Di(N-succinimidyl) adipate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00459630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59156-70-6 | |
| Record name | Adipic acid bis(N-hydroxysuccinimide) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059156706 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Di(N-succinimidyl) adipate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00459630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ADIPIC ACID BIS(N-HYDROXYSUCCINIMIDE) ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W98WEU25G4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







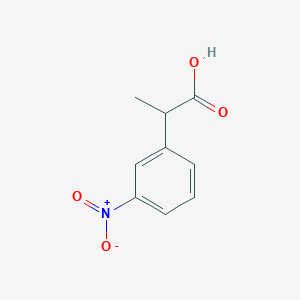
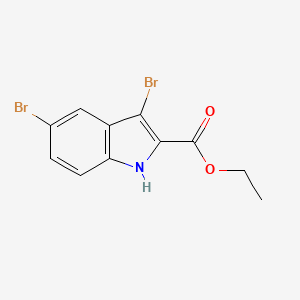


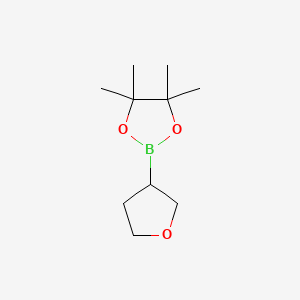
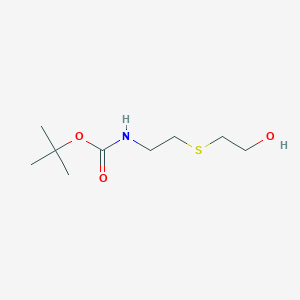
![7-(tert-Butyl)-6-chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1313696.png)
